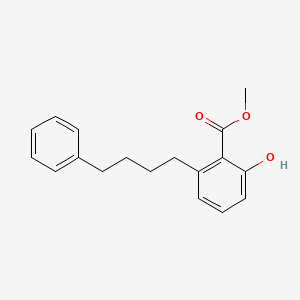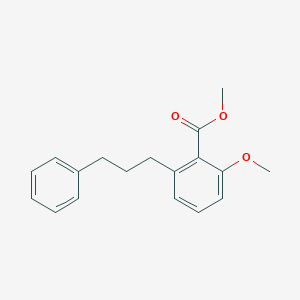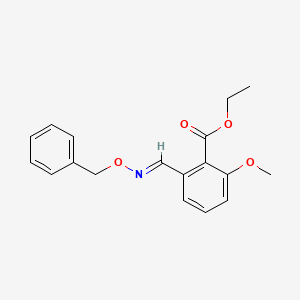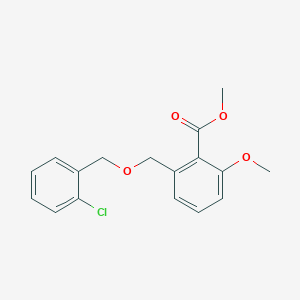![molecular formula C21H26O3 B6339599 2-[3-(2,5-Dimethyl-phenyl)-propyl]-6-methoxy-benzoic acid ethyl ester CAS No. 1171923-78-6](/img/structure/B6339599.png)
2-[3-(2,5-Dimethyl-phenyl)-propyl]-6-methoxy-benzoic acid ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-[3-(2,5-Dimethyl-phenyl)-propyl]-6-methoxy-benzoic acid ethyl ester” is an ester, which is a class of organic compounds that react with water to produce alcohols and organic or inorganic acids . Esters are derived from carboxylic acids and an alcohol. They are characterized by a carbonyl adjacent to an ether functional group. They are widely distributed in nature and are commonly found in a variety of essential oils, fruits and plants .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of an ester functional group, a methoxy group and a phenyl group with two methyl substituents .Chemical Reactions Analysis
Esters can undergo a number of reactions, the most common of which is hydrolysis, especially saponification. In addition to these reactions, esters can participate in a variety of other reactions, such as reductions, transesterification, and others .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Esters generally have a pleasant smell. The larger the molecule, the higher its boiling and melting point .Aplicaciones Científicas De Investigación
Suzuki–Miyaura Cross-Coupling Reactions
This compound can be utilized in Suzuki–Miyaura (SM) cross-coupling reactions , which are pivotal in forming carbon-carbon bonds. The presence of the benzoic acid ethyl ester moiety allows for the introduction of a boron reagent, facilitating the coupling under mild conditions. This application is particularly valuable in pharmaceutical synthesis, where complex molecules require precise and functional group-tolerant conditions .
Benzylic Functionalization
The benzylic position of this compound is amenable to various chemical transformations, including free radical bromination and nucleophilic substitution . These reactions are essential for modifying the compound to create intermediates for further synthesis, such as in the production of advanced materials or bioactive molecules .
Synthesis of Imidazoles
Imidazoles are a class of heterocycles with significant applications ranging from pharmaceuticals to agrochemicals. The compound can serve as a precursor in the regiocontrolled synthesis of substituted imidazoles, contributing to the diversity of functional molecules available for various applications .
Atom Transfer Radical Polymerization (ATRP)
In polymer chemistry, this compound can act as an initiator for atom transfer radical polymerization (ATRP) . ATRP is a method to make well-defined polymers with controlled molecular weights and structures, which is crucial for creating new materials with specific properties .
Synthesis of Indole Derivatives
Indole derivatives are prevalent in natural products and pharmaceuticals. The compound can be transformed into benzylic alcohol intermediates, which are key in synthesizing indole derivatives. These processes are important for developing new drugs and understanding biological pathways .
Mecanismo De Acción
Target of Action
Similar compounds have been used in suzuki–miyaura (sm) cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions . The targets in these reactions are typically organoboron reagents .
Mode of Action
The mode of action of this compound is likely related to its role in SM cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound likely participates in the biochemical pathways associated with SM cross-coupling reactions . These reactions involve the formation of carbon–carbon bonds, which are fundamental to many biochemical pathways.
Pharmacokinetics
Similar compounds have been used in organic synthesis , suggesting that they may have suitable properties for absorption and distribution. The metabolism and excretion of this compound would likely depend on its specific chemical structure and the biological system in which it is used.
Result of Action
The result of the compound’s action is likely the formation of new carbon–carbon bonds via SM cross-coupling reactions . This could potentially lead to the synthesis of new organic compounds.
Action Environment
The action of this compound is likely influenced by various environmental factors. For example, the efficiency of SM cross-coupling reactions can be affected by the reaction conditions, such as temperature and the presence of a catalyst . Additionally, the stability of the compound may be influenced by factors such as pH and the presence of other chemicals in the environment.
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
ethyl 2-[3-(2,5-dimethylphenyl)propyl]-6-methoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O3/c1-5-24-21(22)20-17(9-7-11-19(20)23-4)8-6-10-18-14-15(2)12-13-16(18)3/h7,9,11-14H,5-6,8,10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAHLHBLDCRFWNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC=C1OC)CCCC2=C(C=CC(=C2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(2,5-Dimethyl-phenyl)-propyl]-6-methoxy-benzoic acid ethyl ester | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(3,4-Diacetoxy-phenyl)-vinyl]-6-methoxy-benzoic acid methyl ester](/img/structure/B6339517.png)
![2-Acetoxy-6-(2-benzo[1,3]dioxol-5-yl-vinyl)-benzoic acid ethyl ester](/img/structure/B6339523.png)

![2-Acetoxy-6-[2-(3,4-diacetoxy-phenyl)-vinyl]-benzoic acid ethyl ester](/img/structure/B6339535.png)
![2-[2-(4-Bromo-phenyl)-ethyl]-6-hydroxy-benzoic acid methyl ester; 95%](/img/structure/B6339545.png)
![2-[2-(4-Hydroxy-phenyl)-ethyl]-6-methoxy-benzoic acid methyl ester](/img/structure/B6339554.png)
![2-[3-(2-Chloro-phenyl)-propyl]-6-methoxy-benzoic acid](/img/structure/B6339561.png)


![2-[3-(5-tert-Butyl-2-methyl-phenyl)-propyl]-6-methoxy-benzoic acid methyl ester](/img/structure/B6339579.png)

![3-(Benzoyloxy)-4-{(2Z)-3-[4-(benzoyloxy)phenyl]prop-2-enoyl}-5-hydroxyphenyl benzoate](/img/structure/B6339589.png)
![2-[3-(2,4-Dichloro-phenyl)-propyl]-6-methoxy-benzoic acid](/img/structure/B6339602.png)
